6-Hidroxinicotinato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

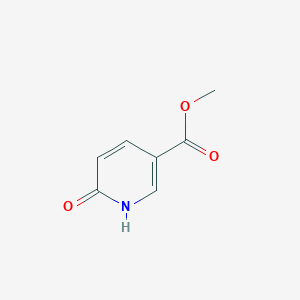

Methyl 6-hydroxynicotinate is a useful research compound. Its molecular formula is C7H8ClNO3 and its molecular weight is 189.6. The purity is usually 95%.

BenchChem offers high-quality Methyl 6-hydroxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-hydroxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Su anillo de piridina y su grupo hidroxilo lo hacen versátil para el diseño de compuestos bioactivos. Por ejemplo, las modificaciones de este andamiaje han llevado a posibles candidatos a fármacos para el tratamiento de trastornos neurológicos, inflamación y cáncer .

- Los investigadores investigan su capacidad para eliminar radicales libres y proteger las células del estrés oxidativo, lo que podría tener implicaciones para la salud y el envejecimiento .

- Los investigadores estudian sus propiedades luminiscentes, comportamiento redox y potencial como interruptores moleculares o sistemas de liberación de fármacos .

- La investigación de sus interacciones con las enzimas proporciona información sobre el diseño de fármacos y los mecanismos de la enfermedad .

- Los investigadores estudian estas propiedades para aplicaciones en imágenes, sensores y dispositivos optoelectrónicos .

Síntesis Orgánica y Química Medicinal

Propiedades antioxidantes

Complejos de coordinación metálica

Actividad biológica e inhibición enzimática

Propiedades fotofísicas

Agroquímicos y reguladores del crecimiento de las plantas

Mecanismo De Acción

Target of Action

Methyl 6-hydroxynicotinate, a derivative of nicotinic acid, primarily targets the class A flavoenzyme 6-hydroxynicotinate 3-monooxygenase (NicC) in aerobic bacteria . This enzyme plays a crucial role in the degradation of nicotinate, a process that is essential for the bacteria’s survival and growth .

Mode of Action

The interaction of Methyl 6-hydroxynicotinate with its target, NicC, involves a complex multistep process. The binding of Methyl 6-hydroxynicotinate to NicC is a two-step process that significantly increases the affinity of NicC for NADH and enables the formation of a charge-transfer-complex intermediate to enhance the rate of flavin reduction . This interaction results in the decarboxylative hydroxylation of 6-hydroxynicotinate (6-HNA), a key step in the degradation of nicotinate .

Biochemical Pathways

Methyl 6-hydroxynicotinate affects the nicotinate degradation pathway in aerobic bacteria. The compound is hydroxylated in the pyridine ring, leading to the formation of 2,5-dihydroxypyridine (2,5-DHP) with concomitant oxidation of NADH to NAD+ . This process is part of the larger biochemical pathway of nicotinate catabolism, which serves as a model for understanding the mechanistic strategies bacteria use to degrade N-heterocyclic aromatic compounds .

Pharmacokinetics

It is known that the compound should be stored in a dark place, sealed, and at room temperature . These conditions suggest that Methyl 6-hydroxynicotinate may be sensitive to light, air, and temperature, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of Methyl 6-hydroxynicotinate’s action involve the hydroxylation and decarboxylation of 6-hydroxynicotinate (6-HNA). This results in the formation of 2,5-dihydroxypyridine (2,5-DHP) and the oxidation of NADH to NAD+ . These changes facilitate the degradation of nicotinate, a process crucial for the survival and growth of certain aerobic bacteria .

Action Environment

The action, efficacy, and stability of Methyl 6-hydroxynicotinate can be influenced by various environmental factors. For instance, the compound’s storage conditions suggest that it may be sensitive to light, air, and temperature . These factors could potentially affect the compound’s stability and its interaction with its target, NicC

Propiedades

IUPAC Name |

methyl 6-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h2-4H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVVPKLHKMKWNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329003 |

Source

|

| Record name | methyl 6-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66171-50-4 |

Source

|

| Record name | methyl 6-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide](/img/structure/B2556368.png)

![2-[3-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2556371.png)

![N-(3,4-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2556372.png)

![5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2556376.png)

![Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate](/img/structure/B2556378.png)

![2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2556379.png)

![3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2556380.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2556381.png)

![5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2556385.png)

![3-(methylsulfanyl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2556388.png)

![1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-chlorophenyl)piperazine](/img/structure/B2556390.png)